molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B578451
CAS No.: 1352723-51-3
M. Wt: 212.05
InChI Key: ZOAJIYWYENWDIK-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 8-position of the triazolo[1,5-a]pyridine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazolopyridine ring . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJIYWYENWDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856701
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-51-3
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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